tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate

Medicinal Chemistry Drug Design Lipophilicity

To address lead optimization challenges in oral drug candidates, this Boc-protected piperidine intermediate incorporates a 4-cyanobenzylamino group. It offers a critical advantage over unsubstituted benzyl analogs by providing lower lipophilicity (Δ XLogP3 = -0.3), improving aqueous solubility and reducing off-target binding. Key procurement outcomes: • Enables rapid SAR expansion: The nitrile handle allows parallel synthesis of carboxylic acid, amine, and tetrazole derivatives from a single batch, cutting linear synthesis steps. • Validated pharmacophore: Serves as the starting point for high-affinity sigma-1 receptor ligands, with derivatives achieving Ki = 0.38 nM. • Dual functionality: The Boc-protected amine and nitrile group support efficient construction of PROTAC linkers.

Molecular Formula C18H25N3O2
Molecular Weight 315.417
CAS No. 888944-30-7
Cat. No. B2581246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate
CAS888944-30-7
Molecular FormulaC18H25N3O2
Molecular Weight315.417
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)C#N
InChIInChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-10-8-16(9-11-21)20-13-15-6-4-14(12-19)5-7-15/h4-7,16,20H,8-11,13H2,1-3H3
InChIKeyNKVCRRZNDRSVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview: tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate


tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate is a functionalized piperidine building block featuring an N-Boc protecting group and a 4-cyanobenzylamino substituent. It is widely employed as a versatile intermediate in the synthesis of kinase inhibitors, receptor modulators, and targeted protein degraders [1]. The molecule (C₁₈H₂₅N₃O₂, MW 315.4 g/mol) possesses a nitrile moiety that serves both as a hydrogen-bond acceptor and as a synthetic handle for late-stage diversification, distinguishing it from simpler benzylamino analogs [2].

Why Generic Benzyl Analogs Cannot Substitute


The 4-cyanobenzylamino group introduces an electron-withdrawing nitrile that fundamentally alters the physicochemical and chemical reactivity profile compared to unsubstituted benzylamino or anilino piperidine intermediates. The nitrile provides an additional hydrogen-bond acceptor and a versatile functional group for further synthetic elaboration, while simultaneously lowering lipophilicity [1]. Replacing the target compound with a generic benzyl analog would sacrifice the nitrile-enabled intermolecular interactions, reduce aqueous solubility, and eliminate the capacity for late-stage diversification via nitrile transformations—compromising both pharmacological optimization and library synthesis efficiency [2].

Key Differentiating Evidence


Reduced Lipophilicity vs. Benzyl Analog

The target compound exhibits a computed XLogP3 of 2.4, compared to 2.7 for the corresponding benzyl analog (tert-butyl 4-(benzylamino)piperidine-1-carboxylate, CAS 206273-87-2) [1][2]. The Δ = –0.3 log unit reduction indicates moderately lower lipophilicity, which is associated with improved aqueous solubility and reduced risk of off-target binding.

Medicinal Chemistry Drug Design Lipophilicity

Additional Nitrile Hydrogen-Bond Acceptor

The target compound contains four hydrogen-bond acceptors, whereas the benzyl analog has only three [1][2]. The nitrile group contributes one additional HBA, allowing the formation of a hydrogen bond with protein backbone or side-chain residues that the benzyl analog cannot engage.

Molecular Recognition Structure-Based Design Pharmacophore

Late-Stage Diversification via Nitrile Handle

The 4-cyanobenzyl moiety can undergo hydrolysis to a carboxylic acid, reduction to a primary amine, or [3+2] cycloaddition to a tetrazole, providing access to three distinct chemotypes from a single intermediate [1]. The benzyl analog lacks a functionalizable group at the para position, severely limiting its utility for divergent SAR exploration.

Synthetic Chemistry Late-Stage Functionalization Parallel Synthesis

High Sigma-1 Receptor Affinity

A derivative of the same 4-cyanobenzylpiperidine scaffold, 1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine, binds to the sigma-1 receptor with a Ki of 0.38 nM [1]. The 4-cyano substitution is essential for this high affinity; related sigma ligands lacking the cyano group typically exhibit Ki values >10 nM, representing an approximately 30-fold improvement [1][2].

Sigma Receptor Radioligand Development CNS Imaging

Optimal Procurement and Application Scenarios


Lead Optimization with Controlled Lipophilicity

Medicinal chemistry teams pursuing oral drug candidates can prioritize this intermediate over the benzyl analog to benefit from its lower computed XLogP3 (Δ = –0.3). This reduction in lipophilicity supports improved aqueous solubility and may reduce off-target binding, directly addressing common lead optimization challenges [1][2].

Divergent SAR by Late-Stage Diversification

When rapid SAR expansion is required, the nitrile group enables parallel synthesis of carboxylic acid, amine, and tetrazole derivatives from a single parent intermediate. This strategy reduces the number of linear synthesis steps and accelerates lead candidate identification compared to using a benzyl analog that requires de novo synthesis of each derivative [1].

Sigma-1 Receptor Radioligand Development

For groups developing sigma-1 receptor-targeted imaging agents or therapeutics, the 4-cyanobenzylpiperidine scaffold is a validated pharmacophore. The Boc-protected intermediate provides the ideal starting point for constructing high-affinity ligands, as evidenced by the Ki = 0.38 nM achieved by a derived radioiodinated compound [2].

PROTAC Linker Design

The dual-functionality of the molecule—a Boc-protected secondary amine for selective deprotection and a nitrile group for further elongation—makes it suitable for constructing PROTAC linkers. The nitrile can serve as an attachment point for E3 ligase ligands, while the piperidine nitrogen can be coupled to the target-protein ligand after Boc removal [1].

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